molecular formula C9H22N2 B108754 2-Amino-5-diethylaminopentane CAS No. 140-80-7

2-Amino-5-diethylaminopentane

Cat. No.: B108754
CAS No.: 140-80-7
M. Wt: 158.28 g/mol
InChI Key: CAPCBAYULRXQAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-diethylaminopentane can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced by the amination of diethylaminopentanol in the presence of a nickel catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Properties

IUPAC Name

1-N,1-N-diethylpentane-1,4-diamine
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InChI

InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCBAYULRXQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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DSSTOX Substance ID

DTXSID40870486
Record name 1,4-Pentanediamine, N1,N1-diethyl-
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Molecular Weight

158.28 g/mol
Source PubChem
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Physical Description

2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals.
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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CAS No.

140-80-7
Record name 2-AMINO-5-DIETHYLAMINOPENTANE
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Record name N,N-Diethyl-1,4-pentanediamine
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Record name Novoldiamine
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Record name Novoldiamine
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Record name 1,4-Pentanediamine, N1,N1-diethyl-
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Record name 1,4-Pentanediamine, N1,N1-diethyl-
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Record name 4-aminopentyldiethylamine
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Record name NOVOLDIAMINE
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Synthesis routes and methods

Procedure details

Novoldiamine is presently prepared by a complex synthesis. The compound is prepared commercially from 2-diethylaminoethanol and ethyl acetoacetate. The alcohol is reacted with thionyl chloride to form 2-chlorotriethylamine (A) while the acetoacetate is reacted with sodium ethoxide to provide the sodium derivative of ethyl acetoacetate (B). The initially formed compounds A and B are then condensed to yield an intermediate ester which must be hydrolyzed and then decarboxylated to provide 5-diethylamino-2-pentanone (C). This product (C) is hydrogenated in the presence of ammonia to produce the subject novoldiamine product. Other modes of preparation are known (See U.S. Pat. No. 2,365,825), but are not practiced due to the complexity of the synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-amino-5-diethylaminopentane in the context of this research?

A1: this compound is the side chain of chloroquine, a well-known antimalarial drug. The researchers aimed to combine the efficacy of dihydroartemisinin (DHA) with the potential benefits of the chloroquine structure by linking these two moieties. This strategy, known as a hybrid molecule approach, leverages the known properties of established drugs to potentially create more effective treatments [].

Q2: How was this compound incorporated into the new antimalarial compound?

A2: The researchers used a Mitsunobu coupling reaction to connect dihydroartemisinin (DHA) with this compound. This SN2 reaction involved diisopropylazodicarboxylate (DIAD) and triphenylphosphine (Ph3P) as reagents, resulting in the formation of the target compound, 1-diethylamino-4-(dihydroartemisinin-10-yl)amino pentane (DHA-CQ) [].

Q3: Were there any observations about the activity of the new compound (DHA-CQ) that could be attributed to the presence of this compound?

A3: The research primarily focused on the synthesis and initial in vivo testing of DHA-CQ. While the study demonstrated the successful incorporation of the this compound moiety and evaluated the antimalarial activity of the hybrid molecule, it did not directly compare its efficacy to individual components (DHA or chloroquine) nor dissect the specific contribution of this compound to the overall activity []. Further studies are needed to elucidate the structure-activity relationship and determine the individual contribution of each component in this hybrid molecule.

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